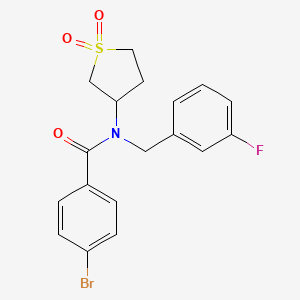

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Description

This compound is a benzamide derivative featuring a bromine atom at the para position of the benzamide core, a 3-fluorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its molecular formula is C₁₉H₁₈BrFNO₃S, with a molecular weight of approximately 443.3 g/mol.

Properties

Molecular Formula |

C18H17BrFNO3S |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |

InChI |

InChI=1S/C18H17BrFNO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |

InChI Key |

HLWCQJVKVWXBSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group or to modify the benzamide core.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural variations and their implications:

Impact of Substituent Modifications

- Halogen Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to chlorine or fluorine may enhance binding to hydrophobic pockets in biological targets . For example, bromine’s polarizability could improve interactions with aromatic residues in enzymes.

- Alkoxy vs. Halogen : Ethoxy or methoxy groups at the para position increase solubility due to their electron-donating properties but may reduce metabolic stability compared to halogen substituents .

Biological Activity

The compound 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a complex organic molecule with potential biological activities. Its unique structural features, including a bromine atom, a tetrahydrothiophene ring with dioxido functionality, and a fluorobenzyl moiety, suggest that it may interact with various biological targets. This article reviews the current understanding of its biological activity based on diverse sources.

Anticancer Properties

Research indicates that compounds similar to 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that modifications in the benzamide structure could enhance its cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar thiophene structures have been reported to inhibit specific enzymes involved in cancer progression and inflammation. For example, the inhibition of cyclooxygenase (COX) enzymes is a notable mechanism through which some thiophene derivatives exert their anti-inflammatory effects .

The proposed mechanisms through which 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide may exert its biological effects include:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes some key structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Bromophenoxy group | Anticancer activity via apoptosis induction |

| Compound B | Tetrahydrothiophene ring | COX inhibition and anti-inflammatory effects |

| Compound C | Fluorobenzyl moiety | Potential for enhanced solubility and bioavailability |

Case Studies

-

Case Study 1: Anticancer Activity

A study conducted on a series of benzamide derivatives including compounds similar to the target molecule demonstrated significant anticancer activity against multiple cell lines. The derivatives were synthesized through various chemical reactions including Suzuki coupling and showed IC50 values in the low micromolar range . -

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of thiophene-based compounds revealed that certain derivatives could effectively inhibit COX enzymes, suggesting potential anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.